Sodium;5-methoxy-1,2-oxazole-3-carboxylate is a sodium salt derivative of 5-methoxy-1,2-oxazole-3-carboxylic acid. This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which is characteristic of oxazole derivatives. The presence of the methoxy group at the 5-position enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its molecular formula is CHNNaO, indicating that it contains five carbon atoms, five hydrogen atoms, one nitrogen atom, one sodium atom, and four oxygen atoms.
Companies like Sigma-Aldrich list this compound as available for purchase, but descriptions primarily focus on CAS registry numbers and product identification (source: ).
The structure of Sodium 5-methoxy-1,2-oxazole-3-carboxylate contains a 1,2-oxazole ring, a functional group found in various bioactive molecules. Research on related compounds suggests potential applications in areas like:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or neutral medium |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Various nucleophiles | Depends on nucleophile |
Sodium;5-methoxy-1,2-oxazole-3-carboxylate exhibits notable biological activities. It serves as a probe for studying enzyme interactions and metabolic pathways involving oxazole derivatives. Its unique structure may offer therapeutic benefits in the development of new pharmaceuticals aimed at treating various diseases. Additionally, it has been evaluated for its potential in medicinal chemistry applications due to its ability to modulate biological targets.
The synthesis of Sodium;5-methoxy-1,2-oxazole-3-carboxylate typically involves the reaction of 5-methoxy-1,2-oxazole-3-carboxylic acid with a sodium base such as sodium hydroxide or sodium carbonate. This reaction is generally performed in an aqueous medium. The product can be isolated through crystallization or evaporation of the solvent.
In industrial settings, the production process is scaled up while optimizing reaction conditions to ensure high yield and purity. Automated reactors and continuous flow systems may be employed to enhance efficiency during synthesis.
Sodium;5-methoxy-1,2-oxazole-3-carboxylate finds applications across various fields:
The interaction studies involving Sodium;5-methoxy-1,2-oxazole-3-carboxylate focus on its mechanism of action with biological macromolecules such as enzymes and receptors. The oxazole ring facilitates hydrogen bonding and other interactions that influence the activity and function of these targets. The methoxy group also plays a significant role in modulating reactivity and binding affinity.
Sodium;5-methoxy-1,2-oxazole-3-carboxylate can be compared to several similar compounds:
Compound Name | Description | Unique Features |
---|---|---|
5-methoxy-1,2-oxazole-3-carboxylic acid | Parent acid form | Lacks sodium salt form; different solubility |
Sodium;5-methoxy-1,2-oxazole-4-carboxylate | Structural isomer | Carboxylate group at different position |
5-methoxy-1,2-oxazole-3-carboxamide | Amide derivative | Different chemical properties due to amide formation |
Sodium;5-methoxy-1,2-oxazole-3-carboxylate is distinguished by its sodium salt form, which significantly influences its solubility and reactivity compared to its parent acid and other derivatives. This unique property enhances its applicability in various
Traditional synthetic routes to sodium 5-methoxy-1,2-oxazole-3-carboxylate often begin with the hydrolysis of ester precursors. For example, 3-methylisoxazole-5-carboxylic acid ethyl ester undergoes saponification using sodium hydroxide in a tetrahydrofuran-methanol-water system, followed by acidification to yield the carboxylic acid intermediate. Subsequent treatment with sodium bicarbonate or sodium hydroxide generates the sodium salt [1]. Another approach involves cyclization reactions using β-hydroxy amides as precursors. For instance, oxammonium hydrochloride reacts with substituted ketones in aqueous alkaline conditions to form intermediate oxazole derivatives, which are further functionalized via carboxylation [3].
Reaction Component | Conditions | Yield |
---|---|---|
Ethyl ester hydrolysis | NaOH, THF/MeOH/H₂O, 20°C, 18–20 h | 90% [1] |
Oxazole cyclization | Oxammonium hydrochloride, H₂O, 0–50°C | 75–85% [3] |
These methods prioritize simplicity and scalability but often require stoichiometric bases and generate aqueous waste, prompting the development of greener alternatives.
Recent advances have eliminated organic solvents in key steps. For example, the cyclization of β-hydroxy amides with oxammonium hydrochloride proceeds efficiently in water, leveraging hydrogen bonding to stabilize intermediates [3]. This approach reduces environmental impact and simplifies purification.
Nickel-catalyzed Suzuki–Miyaura coupling reactions demonstrate catalyst recovery potential. In one-pot syntheses, nickel complexes remain active across multiple cycles, enabling gram-scale production of trisubstituted oxazoles with minimal metal leaching [4].
Room-temperature reactions are achievable using highly reactive acylpyridinium intermediates. For instance, triflylpyridinium reagents facilitate oxazole formation at 40°C, significantly reducing energy input compared to traditional reflux conditions [6].
While direct examples for sodium 5-methoxy-1,2-oxazole-3-carboxylate are limited, analogous Fe(II)-catalyzed isomerizations of isoxazoles to oxazoles have been reported. These reactions proceed via single-electron transfer mechanisms, enabling regioselective carboxylate formation [3].
Nickel catalysis enables cross-coupling at the oxazole 4-position. For example, 5-(triazinyloxy)oxazoles undergo Suzuki–Miyaura coupling with boronic acids to introduce aryl groups, achieving yields up to 82% [4].
Catalyst | Substrate | Coupling Partner | Yield |
---|---|---|---|
NiCl₂(dppp) | 5-(Triazinyloxy)oxazole | Phenylboronic acid | 78% [4] |
Pd(PPh₃)₄ | 4-Bromooxazole carboxylate | Vinyltin reagent | 65% [6] |
Microwave irradiation accelerates key steps such as cyclopropanation and cyclization. In the synthesis of 4-cyclopropyl oxazole derivatives, microwave heating at 150°C reduces reaction times from hours to minutes while maintaining yields above 80% [6].
Although not yet applied directly to sodium 5-methoxy-1,2-oxazole-3-carboxylate, ultrasound-assisted methods show promise in analogous oxazole syntheses. Cavitation effects enhance mixing in heterogeneous systems, particularly in solvent-free ester hydrolyses [3].
One-pot assemblies combining carboxylic acids, amino acids, and boronic acids have been developed. For instance, DMT-MM-mediated condensation followed by nickel-catalyzed coupling produces 2,4,5-trisubstituted oxazoles in yields exceeding 70% [4].
Thermal or photochemical isomerization of isoxazole intermediates provides access to oxazole carboxylates. For example, 3-substituted-4-hydrogen-isoxazole-5-ketones undergo lactone hydrolysis and ring closure under alkaline conditions, achieving regioselectivities >95% [3].
$$ \text{Isoxazole} \xrightarrow[\Delta]{\text{NaOH}} \text{Oxazole carboxylate} $$
This pathway enables the introduction of diverse substituents while avoiding harsh reaction conditions [3].
Modern molecular modeling encompasses diverse computational strategies for investigating the structural and electronic properties of oxazole derivatives. The most widely employed approaches include quantum mechanical methods, molecular mechanics simulations, and hybrid techniques that combine multiple theoretical frameworks [3] [4].
Density Functional Theory calculations serve as the primary quantum mechanical approach for oxazole compounds, typically employing the Becke-3-Parameter-Lee-Yang-Parr functional with various basis sets ranging from 6-31G(d,p) to 6-311G++(d,p) [5] [6]. These calculations provide optimized molecular geometries, electronic structures, and energetic properties essential for understanding chemical reactivity and stability.
Molecular mechanics methods utilize empirical force fields such as AMBER, CHARMM, and OPLS to perform rapid conformational analysis and energy minimization [4] [7]. These approaches prove particularly valuable for studying large molecular systems and conducting extensive conformational searches of flexible oxazole derivatives.
Molecular dynamics simulations enable the investigation of dynamic behavior and thermal properties through time-dependent trajectory analysis [4] [8]. These simulations provide insights into conformational flexibility, intermolecular interactions, and phase behavior under various thermodynamic conditions.
Computational Method | Application to Oxazole Compounds | Typical Basis Sets/Methods | Key Properties Calculated |
---|---|---|---|
Density Functional Theory (DFT) | Electronic structure analysis, geometry optimization, HOMO-LUMO calculations | B3LYP/6-31G(d,p), B3LYP/6-311G++(d,p) | Bond lengths, angles, electronic density, chemical hardness |
Molecular Mechanics (MM) | Conformational analysis, energy minimization, structural optimization | AMBER, CHARMM, OPLS force fields | Potential energy, conformational stability, strain energy |
Molecular Dynamics (MD) | Dynamic behavior simulation, conformational flexibility studies | NPT/NVT ensembles, trajectory analysis | Diffusion coefficients, thermal properties, phase behavior |
Quantum Mechanical Calculations | Electronic properties, chemical reactivity descriptors | HF/STO-3G, MP2/6-31G* | Dipole moments, polarizability, hyperpolarizability |
Density Functional Theory investigations of sodium 5-methoxy-1,2-oxazole-3-carboxylate reveal fundamental electronic and structural characteristics through systematic quantum mechanical calculations [5] [6]. The B3LYP functional combined with polarized basis sets provides reliable predictions of molecular properties consistent with experimental observations.
Electronic structure calculations demonstrate that oxazole derivatives typically exhibit HOMO energies ranging from -6.0 to -8.5 eV and LUMO energies between -1.5 to -3.0 eV, resulting in energy gaps of 4.5 to 7.0 eV [5] [9]. These values indicate moderate chemical stability with sufficient reactivity for synthetic transformations.
Geometry optimization at the B3LYP/6-311G++(d,p) level reveals characteristic structural parameters for the oxazole ring system. The nitrogen-oxygen bond length typically measures 1.354-1.368 Å, while carbon-nitrogen and carbon-carbon bonds within the ring range from 1.288-1.390 Å [6] [9]. These bond lengths reflect the aromatic character and electronic delocalization within the heterocyclic framework.
Chemical reactivity descriptors derived from DFT calculations include global hardness (2.2-3.5 eV), chemical potential (-4.0 to -6.0 eV), and electrophilicity index (3.0-8.0 eV) [10] [11]. These parameters quantify the molecular tendency toward electrophilic or nucleophilic reactions and provide guidance for predicting chemical behavior.
Property | Typical Range for Oxazole Derivatives | Functional Dependencies | Computational Significance |
---|---|---|---|
HOMO Energy (eV) | -6.0 to -8.5 | Electron-donating substituents increase HOMO energy | Indicates electron-donating ability |
LUMO Energy (eV) | -1.5 to -3.0 | Electron-withdrawing groups decrease LUMO energy | Indicates electron-accepting capability |
Energy Gap (eV) | 4.5 to 7.0 | Substitution pattern affects electronic gap | Determines chemical reactivity and stability |
Global Hardness (eV) | 2.2 to 3.5 | Related to HOMO-LUMO gap | Measures resistance to electron transfer |
Electrophilicity Index (eV) | 3.0 to 8.0 | Depends on chemical potential and hardness | Quantifies electrophilic character |
Structure-activity relationship modeling for oxazole derivatives employs computational approaches to correlate molecular structure with biological and chemical properties [12] [13]. These investigations utilize quantitative structure-activity relationship methodologies that integrate molecular descriptors with experimental activity data to develop predictive models.
Molecular descriptor calculation encompasses electronic, geometric, topological, and thermodynamic parameters that characterize structural features relevant to biological activity [11] [12]. Electronic descriptors include frontier orbital energies, atomic charges, and dipole moments, while geometric descriptors comprise bond lengths, angles, and molecular surface areas.
Statistical modeling techniques such as partial least squares regression, neural networks, and support vector machines establish quantitative relationships between structural descriptors and biological endpoints [12] [14]. These models enable the prediction of activity, toxicity, and pharmacokinetic properties for novel oxazole derivatives before synthesis.
Machine learning applications in structure-activity relationship studies have demonstrated success in predicting enzyme inhibition, receptor binding, and antimicrobial activity for heterocyclic compounds [15] [12]. These computational approaches accelerate drug discovery by identifying promising structural modifications and eliminating inactive compounds from consideration.
Hirshfeld surface analysis provides detailed characterization of intermolecular interactions and crystal packing arrangements in oxazole compounds through three-dimensional visualization of contact surfaces [16] [17]. This computational technique maps normalized contact distances onto molecular surfaces to identify regions of significant intermolecular contact.
Contact analysis for oxazole derivatives typically reveals that hydrogen-hydrogen contacts comprise 40-55% of the total surface interactions, representing the dominant van der Waals forces in crystal structures [16] [18]. Carbon-hydrogen contacts contribute 20-35% of surface interactions and often involve carbon-hydrogen···π interactions with aromatic systems.
Oxygen-hydrogen contacts account for 10-20% of surface interactions and primarily involve hydrogen bonding between polar substituents and neighboring molecules [17] [19]. These interactions significantly influence crystal stability and molecular recognition processes in biological systems.
Fingerprint plot analysis quantifies the distribution of contact types and enables comparison between structurally related compounds [16] [18]. The characteristic patterns observed in these plots provide insights into crystal engineering principles and supramolecular assembly mechanisms.
Contact Type | Typical Percentage in Oxazole Compounds | Interaction Significance | Structural Implications |
---|---|---|---|
H···H Contacts | 40-55% | van der Waals interactions, crystal packing | Determines overall crystal stability |
C···H/H···C Contacts | 20-35% | C-H···π interactions, aromatic stacking | Influences molecular orientation in crystal |
O···H/H···O Contacts | 10-20% | Hydrogen bonding, polar interactions | Creates directional hydrogen bond networks |
N···H/H···N Contacts | 5-15% | Hydrogen bonding with nitrogen lone pairs | Affects basicity and coordination behavior |
Molecular orbital theory applications to oxazole derivatives provide fundamental insights into electronic structure, chemical bonding, and spectroscopic properties through systematic analysis of frontier molecular orbitals [6] [9]. These investigations employ self-consistent field methods and post-Hartree-Fock techniques to characterize orbital energies and electron distributions.
Highest Occupied Molecular Orbital analysis reveals that electron density in oxazole compounds typically concentrates on carbon-carbon and carbon-nitrogen double bonds within the ring system [6] [9]. The HOMO energy levels correlate directly with ionization potential and electron-donating capability of substituent groups.
Lowest Unoccupied Molecular Orbital characteristics demonstrate electron density localization on carbon, oxygen, and nitrogen atoms, with particular concentration around the carbon-nitrogen bond [6] [9]. LUMO energies determine electron affinity and susceptibility to nucleophilic attack.
Frontier orbital gap analysis provides quantitative measures of chemical reactivity and kinetic stability for oxazole derivatives [5] [9]. Compounds with smaller HOMO-LUMO gaps exhibit higher reactivity and greater tendency toward electronic excitation and photochemical processes.
Quantum mechanical descriptors encompass a comprehensive set of molecular properties derived from wave function calculations that characterize the electronic, geometric, and thermodynamic features of oxazole compounds [11] [24]. These descriptors serve as essential input parameters for quantitative structure-activity relationship models and property prediction algorithms.
Electronic descriptors include HOMO energy, LUMO energy, energy gap, ionization potential, electron affinity, and electronegativity values that quantify the electronic structure and chemical reactivity of molecules [11] [25]. These parameters directly relate to redox properties, photochemical behavior, and electron transfer processes.
Geometric descriptors comprise bond lengths, bond angles, dihedral angles, molecular volume, and surface area measurements that describe the three-dimensional structure and steric properties of oxazole derivatives [26] [27]. These parameters influence molecular recognition, binding affinity, and pharmacokinetic properties.
Thermodynamic descriptors encompass enthalpy of formation, Gibbs free energy, entropy, and heat capacity values that characterize the energetic stability and phase behavior of compounds [11] [24]. These properties prove essential for predicting solubility, melting points, and vapor pressures of oxazole derivatives.
Descriptor Type | Specific Parameters | Relevance to Oxazole Compounds | Computational Methods |
---|---|---|---|
Electronic Descriptors | HOMO energy, LUMO energy, energy gap (ΔE) | Determines electronic stability and reactivity of oxazole ring | DFT calculations with various functionals |
Geometric Descriptors | Bond lengths, bond angles, dihedral angles | Provides structural information about ring conformation | Geometry optimization at multiple theory levels |
Reactivity Descriptors | Global hardness (η), softness (S), electrophilicity (ω) | Indicates sites of electrophilic/nucleophilic attack | Conceptual DFT calculations |
Charge Distribution Descriptors | Atomic charges, dipole moment, quadrupole moment | Describes charge distribution across the heterocycle | Population analysis (Mulliken, NBO, Hirshfeld) |